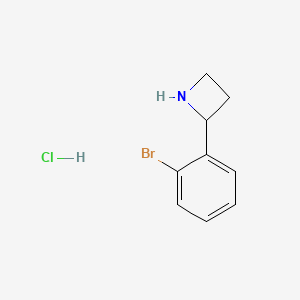

2-(2-Bromophenyl)azetidine Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Bromophenyl)azetidine Hydrochloride is a chemical compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an azetidine ring. This compound is typically found as a white to light yellow crystalline powder and is stable at room temperature. It is soluble in various solvents and is used in organic synthesis as a catalyst or reagent for the preparation of other organic compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)azetidine Hydrochloride can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols can yield azetidines . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the cyclization and formation of the azetidine ring.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromophenyl)azetidine Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

Cycloaddition Reactions: The compound can participate in [2 + 2] photocycloaddition reactions, such as the aza Paternò–Büchi reaction, to form functionalized azetidines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.

Cycloaddition Reactions: These reactions often require photochemical conditions and the presence of an imine and an alkene component.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while cycloaddition reactions can produce complex azetidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Bromophenyl)azetidine Hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2-Bromophenyl)azetidine Hydrochloride involves its ability to participate in various chemical reactions due to the presence of the azetidine ring and the bromine atom. The ring strain in the azetidine ring makes it reactive under specific conditions, allowing it to undergo cycloaddition and substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Aziridines: These compounds are similar to azetidines but have a three-membered ring instead of a four-membered ring.

β-Lactams: These compounds, such as penicillins and cephalosporins, have a four-membered ring similar to azetidines but contain a carbonyl group.

Uniqueness

2-(2-Bromophenyl)azetidine Hydrochloride is unique due to the presence of the bromine atom, which imparts specific reactivity and allows for the formation of various substituted derivatives. Its stability and solubility also make it a valuable reagent in organic synthesis.

Biologische Aktivität

2-(2-Bromophenyl)azetidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. The azetidine ring structure is known for its versatility in drug design, particularly in the development of antimicrobial, antitumoral, and anti-inflammatory agents. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

The compound features a bromophenyl substituent on the azetidine ring, which may influence its biological activity through various mechanisms such as receptor binding and enzyme inhibition. The specific structural characteristics include:

- Molecular Formula : C10H10BrClN

- Molecular Weight : 249.55 g/mol

- Solubility : High solubility in water and phosphate buffered saline, indicating favorable pharmacokinetic properties for potential therapeutic applications.

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies, revealing its potential as an antibacterial and anticancer agent. Below are key findings:

Antimicrobial Activity

Research indicates that azetidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related azetidinone compounds demonstrate high antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 128 μg/mL |

| Pseudomonas aeruginosa | 256 μg/mL |

| Escherichia coli | 128 μg/mL |

These results suggest that this compound could potentially serve as a scaffold for developing new antibacterial agents.

Anticancer Activity

Preliminary studies suggest that azetidine derivatives may also possess anticancer properties. For example, compounds with similar structures have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15.63 |

| HeLa | 20.00 |

These findings indicate that further exploration of this compound could yield valuable insights into its potential as an anticancer agent.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial properties of various azetidinone derivatives, including those similar to this compound. The derivatives showed promising results against resistant bacterial strains, suggesting their potential use in treating infections caused by multidrug-resistant organisms .

- Cytotoxicity Assessment : In vitro assays conducted on MCF-7 and HeLa cell lines revealed that certain azetidine derivatives induced apoptosis through the activation of caspase pathways. Flow cytometry analysis indicated dose-dependent responses, highlighting the therapeutic potential of these compounds in cancer treatment .

Eigenschaften

IUPAC Name |

2-(2-bromophenyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-8-4-2-1-3-7(8)9-5-6-11-9;/h1-4,9,11H,5-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKPXCDFWAXOCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=CC=CC=C2Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346602-68-3 |

Source

|

| Record name | Azetidine, 2-(2-bromophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346602-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.